

Fedratinib discovery and development

TargeGen

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Preclinical Discovery and Development

The foundational work on **fedratinib** was driven by the need for a selective JAK2 inhibitor following the discovery of the **JAK2 V617F** mutation's role in myeloproliferative neoplasms (MPNs) like myelofibrosis [1].

- **Rationale and Design:** TargeGen scientists used **structure-based drug design** to synthesize **fedratinib** as a novel, ATP-competitive small-molecule inhibitor. The explicit goal was to achieve high selectivity for JAK2 over other closely related JAK family kinases (JAK1, JAK3, TYK2) [1] [2].
- **Mechanism of Action: Fedratinib** works by inhibiting JAK2, a central kinase in the pathogenesis of MF. This inhibition blocks the phosphorylation and activation of downstream STAT proteins (particularly STAT3 and STAT5). This disruption leads to the suppression of cell proliferation and induction of apoptosis (programmed cell death) in the malignant cells dependent on constitutive JAK2 signaling [3].
- **In Vitro Characterization:** Key experiments confirmed its potency and selectivity [2]:
 - **Cellular Proliferation & Apoptosis:** **Fedratinib** inhibited proliferation and induced apoptosis in cell lines harboring the JAK2V617F mutation (e.g., HEL cells, Ba/F3 JAK2V617F cells) with an IC_{50} of approximately 300 nM. It showed minimal proapoptotic activity in control normal human dermal fibroblasts at concentrations up to 10 μ M [2].
 - **Progenitor Colony Formation:** In samples from patients with polycythemia vera (PV), **fedratinib** significantly inhibited the formation of erythroid progenitor colonies (BFU-E), demonstrating its ability to target the malignant JAK2-driven clone [2].

The diagram below illustrates the core mechanism of action of **Fedratinib** and the key experimental findings from its preclinical development.

Figure 1: **Fedratinib**'s core mechanism of action and key preclinical validation experiments.

Clinical Development and Key Trials

The clinical development of **fedratinib** progressed through phased trials, first establishing its safety and efficacy in JAK-inhibitor naïve patients, and then demonstrating its value in the second-line setting after ruxolitinib.

The table below summarizes the pivotal clinical trials that supported the approval of **fedratinib**.

Trial (Phase)	Patient Population	Key Efficacy Outcomes	Key Safety Findings
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| **JAKARTA (Phase 3)** [1] | JAKi-naïve, Int-2/High-risk MF (n=289) | **SVR35** at W24: 36% (400 mg) vs 1% (placebo) **TSS50** at W24: 36% (400 mg) vs 7% (placebo) | Grade 3/4 anemia (54%), thrombocytopenia (27.5%); GI toxicity (nausea, diarrhea, vomiting) | | **JAKARTA2 (Phase 2)** [1] | MF with prior ruxolitinib (n=97) | **SVR35** at W24: 55% **TSS50** at W24: 26% | Similar safety profile; managed with dose reduction/supportive care |

- **SVR35**: Proportion of patients with $\geq 35\%$ reduction in spleen volume from baseline.
- **TSS50**: Proportion of patients with $\geq 50\%$ reduction in Total Symptom Score.

A critical challenge during its development was a **FDA clinical hold** in 2013 due to cases of suspected Wernicke's encephalopathy (WE), a neurological emergency caused by thiamine (Vitamin B1) deficiency [1]. Subsequent investigation suggested that the cases were likely linked to significant baseline malnutrition and severe gastrointestinal toxicity, which impaired oral intake and thiamine absorption, rather than a direct drug effect [1]. The hold was lifted in 2018, and the drug was approved in 2019 with a **black box warning** for encephalopathy, mandating thiamine monitoring and replacement [1] [4].

Detailed Experimental Protocols

For researchers seeking to understand or replicate the foundational studies, here are the methodologies for key experiments from the **fedratinib** development journey.

In Vitro Kinase Assay (Selectivity Profiling)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of **fedratinib** against JAK2 and other kinases, establishing its selectivity profile [2].

- **Objective:** To quantify the potency and selectivity of **fedratinib** against a panel of purified human kinases.
- **Materials:** Purified recombinant human kinase domains (JAK1, JAK2, JAK3, TYK2, FLT3, Ret, etc.), ATP, appropriate peptide substrates, detection reagents for kinase activity (e.g., ADP-Glo Kit), **fedratinib** serially diluted in DMSO.
- **Procedure:**
 - **Incubation:** In a reaction plate, incubate each kinase with its specific substrate and ATP in the presence of varying concentrations of **fedratinib**.
 - **Reaction Stop:** Stop the kinase reaction after a defined period.
 - **Signal Detection:** Use a luminescent method to detect the amount of ADP produced, which is inversely proportional to kinase inhibition.
 - **Data Analysis:** Plot the percentage of kinase activity remaining against the log of the inhibitor concentration. Fit the data with a four-parameter logistic model to calculate the IC₅₀ value for each kinase.

Cell-Based Proliferation and Apoptosis Assay

This assay evaluates the functional consequence of JAK2 inhibition on the viability and survival of JAK2-mutant cell lines [2].

- **Objective:** To assess the anti-proliferative and pro-apoptotic effects of **fedratinib** on hematopoietic cell lines.
- **Cell Lines:** HEL cells (human erythroleukemia, JAK2V617F+) and Ba/F3 JAK2V617F cells. Parental Ba/F3 cells can serve as a control.
- **Materials:** Cell culture media, **fedratinib** serially diluted in DMSO, cell viability assay kits (e.g., MTT or CellTiter-Glo), apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining), flow cytometer.
- **Procedure:**
 - **Cell Plating:** Plate cells in 96-well plates.

- **Drug Treatment:** Treat cells with a range of **fedratinib** concentrations (e.g., 0.1 μ M to 10 μ M) for 48-72 hours.
- **Viability Measurement:** Add a viability reagent to measure metabolically active cells. Calculate the IC₅₀ for proliferation.
- **Apoptosis Measurement:** Harvest cells after 24-48 hours of treatment, stain with Annexin V and PI, and analyze by flow cytometry to quantify the percentage of cells in early and late apoptosis.

Hematopoietic Progenitor Colony Formation Assay

This functional assay demonstrates the direct impact of **fedratinib** on primary human hematopoietic progenitors, particularly those carrying the JAK2V617F mutation [2].

- **Objective:** To determine the effect of **fedratinib** on the clonogenic potential of primary cells from MPN patients.
- **Materials:** Bone marrow or peripheral blood mononuclear cells from JAK2V617F+ patients (e.g., with Polycythemia Vera), methylcellulose-based culture media supplemented with human cytokines (e.g., SCF, G-CSF, GM-CSF, IL-3, EPO), **fedratinib**.
- **Procedure:**
 - **Cell Isolation:** Isolate CD34+ progenitor cells or sort specific progenitor subpopulations.
 - **Culture Setup:** Mix cells with methylcellulose media and plate in dishes. Add **fedratinib** to final concentrations (e.g., 0, 100, 300 nM).
 - **Incubation and Enumeration:** Culture dishes at 37°C, 5% CO₂ for 14 days. Score different colony types (BFU-E, CFU-GM, CFU-Mix) under an inverted microscope.
 - **Analysis:** Compare the number and type of colonies between treated and control groups. A significant reduction in BFU-E colonies indicates specific inhibition of the JAK2-driven erythroid lineage.

Future Directions and Combination Therapies

Research continues to explore the full potential of **fedratinib**, moving beyond single-agent use. Its unique kinome profile, including BRD4 inhibition, makes it an appealing candidate for combination regimens [1].

- **Novel Combinations:** The **FEDORA trial** (NCT pending) is a phase II study investigating the combination of **fedratinib** with **ropeginterferon alfa-2b** in MF patients. The rationale is that interferon may force quiescent malignant cells into cycle, rendering them more susceptible to JAK2 inhibition [4].

- **Expanding Indications:** Preclinical and early clinical data support the investigation of **fedratinib** in other JAK2-driven contexts, such as maintenance therapy after bone marrow transplantation and for myelodysplastic/myeloproliferative neoplasms [1].

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References

1. in Fedratinib and beyond: indications and future applications... 2025 [pmc.ncbi.nlm.nih.gov]
2. Fedratinib (SAR302503; TG101348) | JAK inhibitor [invivochem.com]
3. Fedratinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Fedratinib combined with ropeginterferon alfa-2b in patients ... [bmccancer.biomedcentral.com]

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